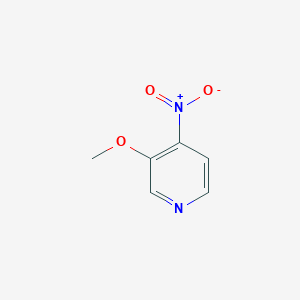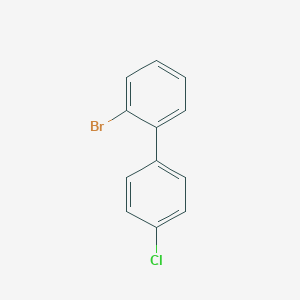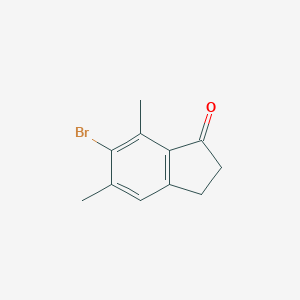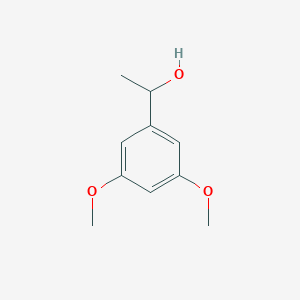
4-(2-Nitrophenoxy)benzonitrile
Übersicht
Beschreibung
“4-(2-Nitrophenoxy)benzonitrile” is a chemical compound with the molecular formula C13H8N2O3 . It has a molecular weight of 240.21 g/mol.
Molecular Structure Analysis
The molecular structure of “4-(2-Nitrophenoxy)benzonitrile” can be represented by the formula C13H8N2O3 . More detailed structural analysis would require specific spectroscopic data or computational modeling .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Nitrophenoxy)benzonitrile” are not detailed in the search results, it’s worth noting that benzonitrile derivatives have been studied for their potential as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Nitrophenoxy)benzonitrile” are not fully detailed in the search results. It is known that the compound has a molecular weight of 240.21 g/mol.Wissenschaftliche Forschungsanwendungen
Antiviral Agents
4-(2-Nitrophenoxy)benzonitrile: derivatives have been explored as potential antiviral agents. These compounds have been designed to inhibit deubiquitinase (DUB) enzymes, which play a crucial role in the life cycle of various viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . The inhibition of DUB enzymes is a promising strategy for developing new antiviral drugs. In vitro studies have shown that these derivatives exhibit strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against the mentioned viruses .
Molecular Docking Studies
The 4-(2-Nitrophenoxy)benzonitrile derivatives have been subjected to molecular docking studies to evaluate their potential as DUB inhibitors . These studies help in understanding the interaction between the compounds and the target enzymes, providing insights into the binding affinities and the pharmacophoric features required for effective inhibition.
Structure-Activity Relationship (SAR)
The synthesis of 4-(2-Nitrophenoxy)benzonitrile derivatives allows researchers to establish a structure-activity relationship (SAR). This relationship helps in identifying the chemical groups necessary for antiviral activity and guides the optimization of these compounds for enhanced efficacy and reduced toxicity .
Drug-Like Properties Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to predict the drug-like properties of 4-(2-Nitrophenoxy)benzonitrile derivatives . These studies are crucial for determining the safety profile and the potential of these compounds to be developed into effective medications.
Synthesis Optimization
The chemical synthesis of 4-(2-Nitrophenoxy)benzonitrile involves various routes and methods. Researchers focus on optimizing the synthesis process to improve yields, reduce costs, and minimize the environmental impact. This optimization is essential for the large-scale production of these compounds for further research and potential commercialization.
Biochemical Reagent
As a biochemical reagent, 4-(2-Nitrophenoxy)benzonitrile can be used in various biochemical assays and experiments. Its properties may allow it to interact with specific proteins or enzymes, making it a valuable tool for studying biological processes and pathways.
Medicinal Chemistry
In medicinal chemistry, 4-(2-Nitrophenoxy)benzonitrile serves as a starting point for the design of new therapeutic agents. Its structure can be modified to enhance its biological activity and selectivity for certain targets within the body .
Pharmacological Research
Finally, 4-(2-Nitrophenoxy)benzonitrile and its derivatives are used in pharmacological research to explore new treatments for various diseases. By studying its effects on different biological targets, researchers can develop new drugs with specific mechanisms of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-nitrophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-5-7-11(8-6-10)18-13-4-2-1-3-12(13)15(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLSEFOAGVCQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429398 | |
| Record name | 4-(2-nitrophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenoxy)benzonitrile | |
CAS RN |
113344-23-3 | |
| Record name | 4-(2-nitrophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)







